

Protocol for assessing the adjuvant effects of Cyclic-di-GMP in vivo.

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Compound of Interest

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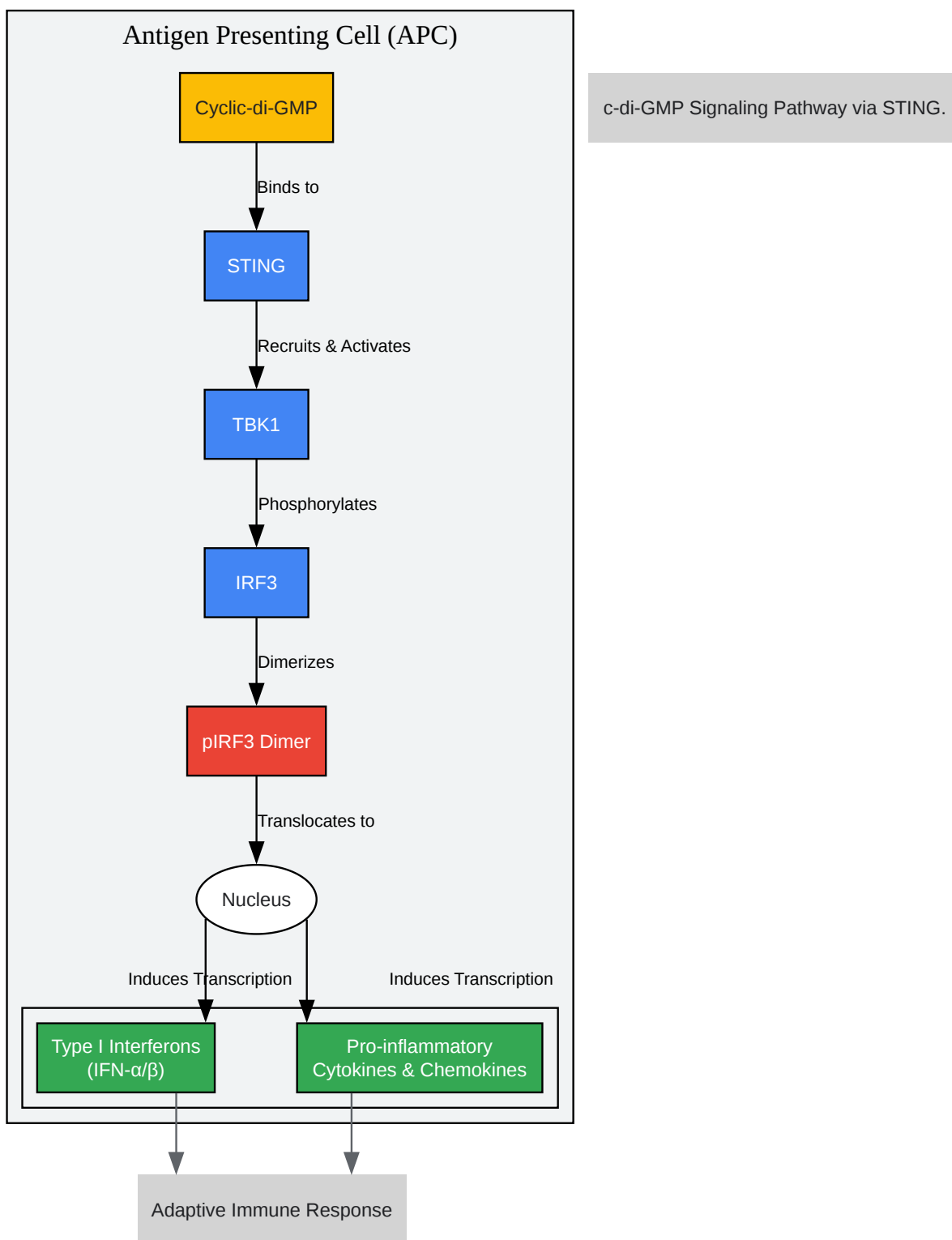
Application Note

Cyclic diguanylate monophosphate (c-di-GMP) is a bacterial second messenger that has emerged as a potent vaccine adjuvant.[1][2][3] It enhances both humoral and cellular immune responses to co-administered antigens.[4][5][6] This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the in vivo adjuvant effects of c-di-GMP in a preclinical mouse model. The protocol outlines procedures for immunization, sample collection, and immunological assays to evaluate the magnitude and quality of the antigen-specific immune response.

C-di-GMP Signaling Pathway

Cyclic-di-GMP exerts its adjuvant effect primarily through the activation of the STIMULATOR OF INTERFERON GENES (STING) pathway.[6][7][8] Upon entering the cytosol of an antigen-presenting cell (APC), such as a dendritic cell, c-di-GMP directly binds to STING, an endoplasmic reticulum-resident protein.[9][10][11][12] This binding event induces a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates Interferon Regulatory Factor 3 (IRF3).[9][13] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I

interferons (IFN- α/β) and other pro-inflammatory cytokines and chemokines.[1][2] This cascade initiates a robust innate immune response that is critical for the subsequent development of a strong antigen-specific adaptive immune response.[2]

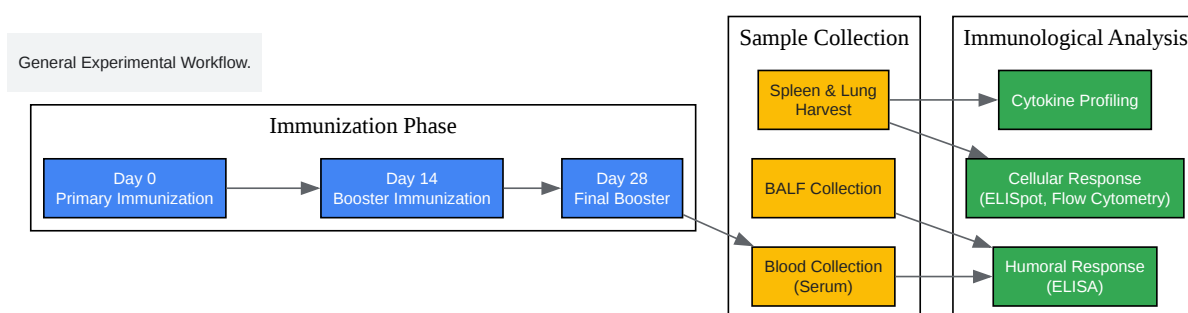


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Caption: c-di-GMP Signaling Pathway via STING.

Experimental Workflow

The overall experimental workflow for assessing the adjuvant effects of c-di-GMP involves several key stages: animal immunization, sample collection at specified time points, and subsequent immunological analysis of the collected samples. A typical workflow includes a primary immunization followed by one or two booster immunizations to elicit a robust immune response.



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Caption: General Experimental Workflow.

Experimental Protocols

Animal Model and Immunization

- Animal Model: 6-8 week old female BALB/c or C57BL/6 mice are commonly used.^{[5][6]} The choice of strain may depend on the specific antigen and the desired immune response polarization.
- Groups:
 - PBS (Control)
 - Antigen alone

- Antigen + c-di-GMP
- Antigen and Adjuvant Preparation:
 - Prepare a stock solution of c-di-GMP (VacciGrade™) in endotoxin-free water.[14]
 - On the day of immunization, freshly prepare the vaccine formulation by mixing the antigen with c-di-GMP in endotoxin-free PBS.[7]
- Route of Administration: Intranasal (i.n.) administration is frequently used to assess mucosal adjuvant activity.[7] Intramuscular (i.m.) injection is a common systemic route.
- Immunization Schedule: A typical schedule involves a primary immunization on Day 0, followed by booster immunizations on Day 14 and Day 28.[5][15]

Table 1: Recommended Immunization Protocol

Parameter	Intranasal (i.n.)	Intramuscular (i.m.)
Antigen Dose	2-20 µg per mouse	10-100 µg per mouse
c-di-GMP Dose	5 µg per mouse[7]	5-20 µg per mouse
Volume	30 µl (15 µl per nostril)[7]	50-100 µl
Anesthesia (for i.n.)	Isoflurane[7]	Not required
Schedule	Days 0, 14, 28[15]	Days 0, 14, 28[5]

Sample Collection

- Serum: Collect blood via retro-orbital or submandibular bleeding 14 days after the final immunization.[7] Allow the blood to clot and centrifuge to separate the serum. Store at -20°C.
- Bronchoalveolar Lavage Fluid (BALF): Euthanize mice and expose the trachea. Cannulate the trachea and lavage the lungs with 1 ml of PBS to collect BALF.[7] Centrifuge to pellet cells and store the supernatant at -80°C.
- Spleen and Lungs: Aseptically harvest the spleen and lungs for the analysis of cellular immune responses.[7]

Assessment of Humoral Immunity (ELISA)

This protocol is for determining the titers of antigen-specific antibodies in serum and BALF.

- **Plate Coating:** Coat 96-well ELISA plates with the antigen (e.g., 1-5 µg/ml in PBS) overnight at 4°C.
- **Washing:** Wash plates three times with PBS containing 0.05% Tween 20 (PBS-T).
- **Blocking:** Block the plates with 3% BSA in PBS for 1-3 hours at room temperature.[\[1\]](#)
- **Sample Incubation:** Add serially diluted serum or BALF samples to the wells and incubate for 1-2 hours at room temperature.
- **Detection Antibody:** After washing, add HRP-conjugated anti-mouse IgG, IgG1, IgG2a/c, or IgA antibodies and incubate for 1 hour.[\[1\]](#)[\[15\]](#)
- **Development:** Add TMB substrate and stop the reaction with 2N H2SO4.[\[1\]](#)
- **Reading:** Read the absorbance at 450 nm. The antibody titer is determined as the reciprocal of the highest dilution giving an absorbance value above the background.

Table 2: Representative Humoral Response Data

Group	Antigen-specific IgG (Serum Titer)	Antigen-specific IgA (BALF Titer)	IgG1/IgG2a Ratio
PBS	< 100	< 10	-
Antigen alone	1,000 - 5,000	50 - 200	Balanced
Antigen + c-di-GMP	50,000 - 200,000	1,000 - 5,000	Skewed towards Th1 (lower ratio) or balanced [5] [16]

Assessment of Cellular Immunity (Ex vivo Recall Assay)

This protocol measures antigen-specific T cell responses by quantifying cytokine production upon re-stimulation.

- Cell Preparation: Prepare single-cell suspensions from the spleens or lungs of immunized mice.[\[7\]](#)
- Cell Culture: Seed 2×10^5 to 1×10^6 cells per well in a 96-well plate.
- Antigen Re-stimulation: Add the specific antigen (e.g., 5 $\mu\text{g/ml}$) to the wells.[\[7\]](#)
- Incubation: Culture the cells for 3-4 days at 37°C and 5% CO₂.[\[7\]](#)
- Supernatant Collection: Collect the culture supernatants for cytokine analysis.
- Cytokine Analysis: Measure the concentration of cytokines such as IFN- γ (Th1), IL-4, IL-5, IL-13 (Th2), and IL-17 (Th17) using ELISA or a cytometric bead array.[\[5\]](#)[\[17\]](#)

Table 3: Representative Cellular Response Data (Cytokine levels in pg/ml)

Group	IFN- γ (Th1)	IL-4 (Th2)	IL-17 (Th17)
PBS	< 50	< 20	< 20
Antigen alone	100 - 500	50 - 150	50 - 100
Antigen + c-di-GMP	2,000 - 10,000 [8]	200 - 800 [8]	1,000 - 5,000 [17]

ELISpot Assay

The ELISpot assay can be used to enumerate the frequency of antigen-specific cytokine-secreting cells.

- Plate Coating: Coat ELISpot plates with anti-cytokine capture antibody (e.g., anti-IFN- γ , anti-IL-4) overnight.
- Blocking: Block plates with RPMI medium containing 10% FBS.
- Cell Incubation: Add splenocytes or lung cells and the specific antigen to the wells. Incubate for 24-48 hours at 37°C.
- Detection: Lyse the cells and add biotinylated anti-cytokine detection antibody.

- Development: Add streptavidin-HRP followed by a substrate to visualize the spots.
- Analysis: Count the spots, where each spot represents a cytokine-secreting cell.

Data Presentation and Interpretation

The adjuvant effect of c-di-GMP is demonstrated by a significant increase in both humoral and cellular immune responses in the "Antigen + c-di-GMP" group compared to the "Antigen alone" group. C-di-GMP is known to promote a balanced Th1/Th2/Th17 response, which can be observed through the analysis of IgG subclasses (IgG2a/c for Th1, IgG1 for Th2) and the profile of cytokines produced in the recall assay.[7][17] An increase in IFN- γ and a lower IgG1/IgG2a ratio are indicative of a Th1-biased response, while increases in IL-4, IL-5, and IL-13 suggest a Th2 response.[5][8] Elevated IL-17 levels point towards a Th17 response.[17][18] The robust induction of these responses highlights the potential of c-di-GMP as a versatile adjuvant for various vaccine applications.

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